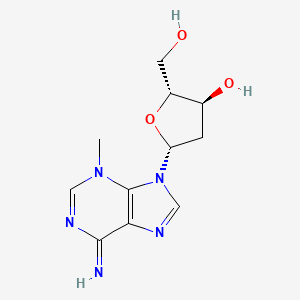
3-Methyl-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O3 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Damage Response
3-Methyl-2'-deoxyadenosine is primarily known as a product of DNA methylation, which can lead to significant cytotoxic lesions. The compound is formed when DNA is exposed to S(N)2 methylating agents, resulting in the creation of N3-methyl-adenine (3MeA), a major lesion that blocks DNA replication.
Polymerase Activity Studies
Research has demonstrated that this compound can be used to study the efficiency and accuracy of various DNA polymerases.
Experimental Findings
- In Vitro Studies : Synthetic oligonucleotides containing this compound have been incorporated into studies examining the activity of human DNA polymerases α and δ. These enzymes are blocked by the modified base, while Y-family polymerases can bypass it with variable efficiency .
- Stability Analogs : To better understand the behavior of this compound, researchers synthesized a stable analog called 3-deaza-3-methyl-2'-deoxyadenosine (3dMeA). This analog has allowed for more detailed studies on how different polymerases interact with damaged DNA .
Therapeutic Potential
The implications of this compound extend beyond basic research into potential therapeutic applications.
Cancer Research
- Targeting Tumor Cells : Given that many cancer therapies involve methylating agents that can induce lesions like 3MeA, understanding how these lesions affect tumor cell survival could lead to improved treatment strategies. For example, enhancing the ability of Y-family polymerases to bypass these lesions might increase the efficacy of certain chemotherapeutic agents .
Drug Development
- Designing Inhibitors : Insights gained from studying how this compound interacts with various enzymes may inform the development of new inhibitors targeting specific polymerases involved in cancer progression or resistance mechanisms .
Data Tables and Case Studies
Propriétés
Numéro CAS |
76227-25-3 |
|---|---|
Formule moléculaire |
C11H15N5O3 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1 |
Clé InChI |
YUURLDZVDFJHRP-XLPZGREQSA-N |
SMILES |
CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O |
SMILES isomérique |
CN1C=NC(=N)C2=C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O |
Synonymes |
2'-deoxy-3-methyladenosine 3-methyl-2'-deoxyadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















